molecular formula C13H10N4O3 B5912291 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid

4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid

Cat. No. B5912291
M. Wt: 270.24 g/mol
InChI Key: DYKKGAYYRDYJFE-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid, also known as PCCB, is a compound that has been extensively studied for its potential applications in scientific research. PCCB is a heterocyclic compound that contains a pyrazine ring and a benzoic acid moiety. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid is not fully understood. However, it has been suggested that 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid exerts its biological activities by modulating various signaling pathways in cells. For example, 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and physiological effects:
4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid has been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid is its wide range of biological activities, which make it a promising candidate for the development of novel therapeutics. 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid has also been found to exhibit low toxicity in vitro, which is a desirable property for a potential drug candidate. However, one of the limitations of 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid is its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the study of 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid. One possible direction is the development of 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid derivatives with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid in vivo. Additionally, the potential use of 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid as a therapeutic agent for the treatment of various diseases, including cancer and inflammation, warrants further investigation.

Synthesis Methods

The synthesis of 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydrazine hydrate to produce the hydrazide intermediate. Finally, the hydrazide is reacted with 4-carboxybenzaldehyde to yield 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid.

Scientific Research Applications

4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. 4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-12(11-8-14-5-6-15-11)17-16-7-9-1-3-10(4-2-9)13(19)20/h1-8H,(H,17,18)(H,19,20)/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKKGAYYRDYJFE-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=NC=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(Z)-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.